Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside
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Overview
Description
(2R,3R,4R,5S,6S)-4-(BENZYLOXY)-5-HYDROXY-6-METHYL-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL BENZOATE is a complex organic compound that belongs to the class of oxane derivatives This compound features a benzyloxy group, a hydroxy group, a methyl group, and a prop-2-en-1-yloxy group attached to an oxane ring, along with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-4-(BENZYLOXY)-5-HYDROXY-6-METHYL-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL BENZOATE typically involves multiple steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The benzyloxy, hydroxy, methyl, and prop-2-en-1-yloxy groups can be introduced through various organic reactions such as alkylation, hydroxylation, and etherification.
Esterification: The final step involves the esterification of the oxane derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S,6S)-4-(BENZYLOXY)-5-HYDROXY-6-METHYL-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S,6S)-4-(METHOXY)-5-HYDROXY-6-METHYL-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL BENZOATE: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R,3R,4R,5S,6S)-4-(BENZYLOXY)-5-HYDROXY-6-METHYL-2-(ETHOXY)OXAN-3-YL BENZOATE: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
The unique combination of functional groups in (2R,3R,4R,5S,6S)-4-(BENZYLOXY)-5-HYDROXY-6-METHYL-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL BENZOATE provides it with distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H26O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C23H26O6/c1-3-14-26-23-21(29-22(25)18-12-8-5-9-13-18)20(19(24)16(2)28-23)27-15-17-10-6-4-7-11-17/h3-13,16,19-21,23-24H,1,14-15H2,2H3/t16-,19-,20+,21+,23+/m0/s1 |
InChI Key |
YJCAPLCOTDGLOK-PBRHZFIZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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